molecular formula C5H6ClN3 B2780634 3-Chloro-6-methylpyridazin-4-amine CAS No. 28682-86-2

3-Chloro-6-methylpyridazin-4-amine

Cat. No.: B2780634
CAS No.: 28682-86-2
M. Wt: 143.57
InChI Key: INZOBLXGFYBPDW-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazin-4-amine: is an organic compound with the molecular formula C5H6ClN3 . It belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method for synthesizing 3-Chloro-6-methylpyridazin-4-amine involves the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions.

    Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is used in the development of drugs targeting various biological pathways.

Industry:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazin-4-amine and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

  • 6-Chloro-4-methylpyridazin-3-amine
  • 3-Chloro-4-methylpyridazine
  • Pyridazinone Derivatives

Comparison:

Properties

IUPAC Name

3-chloro-6-methylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(7)5(6)9-8-3/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOBLXGFYBPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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